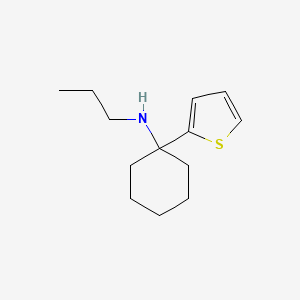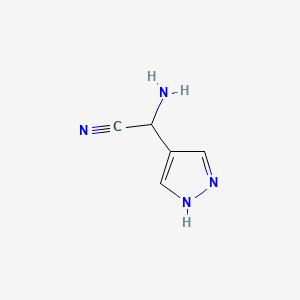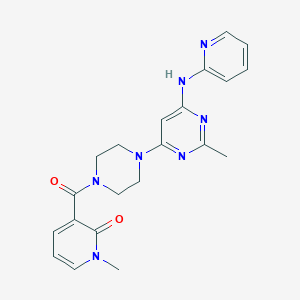
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine and pyrimidine ring, which are common in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the piperazine ring: This can be synthesized through cyclization reactions.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using advanced techniques like flow chemistry, which allows for continuous production and better control over reaction conditions. The use of catalysts and optimized reaction pathways is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one would depend on its specific interactions with biological targets. Typically, such compounds may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with DNA or RNA: Affecting gene expression.
Alter cellular pathways: Leading to changes in cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one: shares structural similarities with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C21H23N7O2 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-methyl-3-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]pyridin-2-one |
InChI |
InChI=1S/C21H23N7O2/c1-15-23-18(25-17-7-3-4-8-22-17)14-19(24-15)27-10-12-28(13-11-27)21(30)16-6-5-9-26(2)20(16)29/h3-9,14H,10-13H2,1-2H3,(H,22,23,24,25) |
Clé InChI |
VJCRTASQWDDDNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CN(C3=O)C)NC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



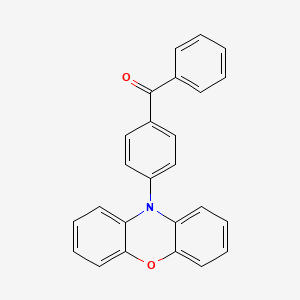
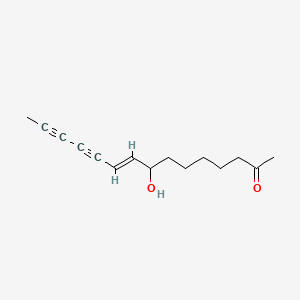
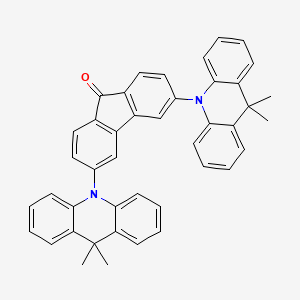
![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
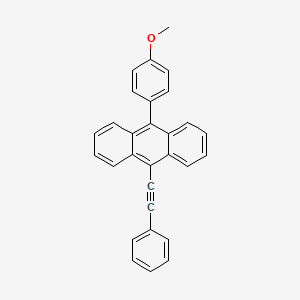
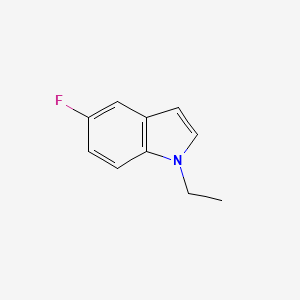
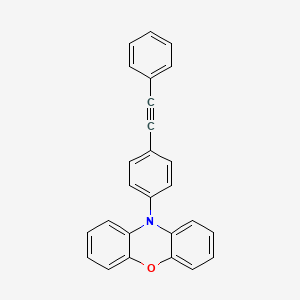
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
